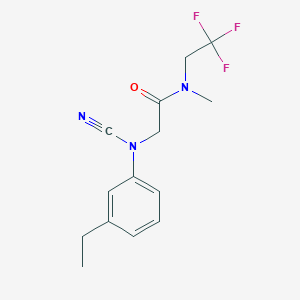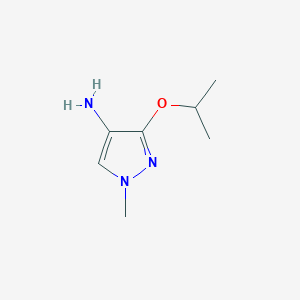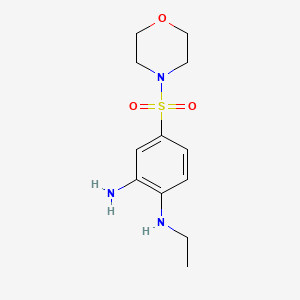![molecular formula C25H26N6O3S B2371767 N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-58-9](/img/structure/B2371767.png)
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a pyridazine ring. These types of structures are often found in pharmaceutical drugs and other bioactive compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This ring structure is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups and heterocyclic rings. For instance, the 1,2,4-triazole ring is known to be stable and difficult to cleave .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring could contribute to its stability and solubility .
Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin, a core component of the compound , exhibit significant antioxidant abilities. For instance, compounds with related structures demonstrated higher antioxidant capacity than standard antioxidants like ascorbic acid and BHT in DPPH and FRAP assays (Shakir, Ali, & Hussain, 2017).
Mechanism of Action
While the specific mechanism of action for this compound is not known, compounds containing the 1,2,4-triazole ring are known to exhibit multidirectional biological activity, including antimicrobial, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Safety and Hazards
Future Directions
Given the wide range of biological activities associated with 1,2,4-triazole compounds, this compound could be a promising candidate for further study in drug discovery and development . Future research could focus on elucidating its specific biological activities, optimizing its structure for improved efficacy and selectivity, and assessing its safety profile.
Properties
IUPAC Name |
N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-16-12-17(2)14-19(13-16)27-23(32)15-35-24-9-8-21-28-29-22(31(21)30-24)10-11-26-25(33)18-4-6-20(34-3)7-5-18/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,33)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRSWWBRVKUTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
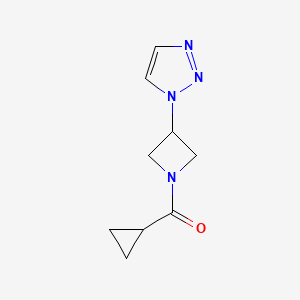
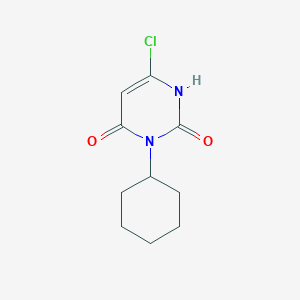
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)
![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)
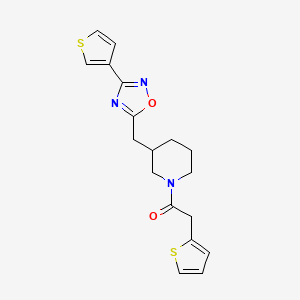
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2371695.png)
![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

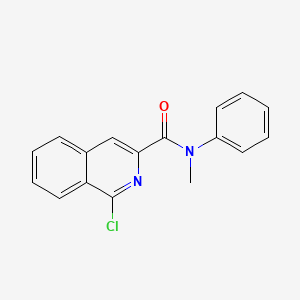
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)
